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Compound of Interest

Compound Name: Pidotimod Impurity Y

CAS No.: 161771-76-2

Cat. No.: B596665 Get Quote

Executive Summary
Pidotimod Impurity Y (CAS: 161771-76-2) is a specific degradation product and process-

related impurity of the immunostimulant drug Pidotimod.[1][2] Chemically, it is a tricyclic

diketopiperazine-like derivative formed by the intramolecular cyclization of the Pidotimod parent

molecule.[1]

This guide provides a definitive technical analysis of Impurity Y, establishing its IUPAC

nomenclature, formation thermodynamics, analytical characterization, and control strategies

within a GMP environment.[1]

Chemical Identity & Nomenclature[1][2][3][4][5][6][7]
The unambiguous identification of Impurity Y is critical for regulatory compliance (ICH Q3A/B).

Unlike simple hydrolysis products, Impurity Y represents a condensation of the parent drug's

pharmacophore.[1]

IUPAC Nomenclature
The naming of Impurity Y follows the fusion nomenclature for heterocyclic systems.[1] It is a

tricyclic system formed by fusing a pyrrolidine ring and a thiazolidine ring to a central pyrazine

core.[1]
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Primary IUPAC Name (Fusion): (5aS,10aR)-Tetrahydro-3H,5H,10H-pyrrolo[1,2-

a]thiazolo[3,4-d]pyrazine-5,8,10(5aH)-trione[1]

Secondary Name (von Baeyer): 5-thia-1,7-diazatricyclo[7.3.0.0

]dodecane-2,8,12-trione[1]

Structural Specifications
Parameter Specification

Common Name Pidotimod Impurity Y

Synonyms
Pidotimod Diketopiperazine; Pidotimod Tricyclic

Lactam

CAS Number 161771-76-2

Molecular Formula

C

H

N

O

S

Molecular Weight 226.25 g/mol

Stereochemistry
(5aS, 10aR) – Retains the configuration of

Pidotimod

Polarity Non-polar (Neutral Imide) relative to Pidotimod

Formation Mechanism & Causality[1]
Impurity Y is formed via an intramolecular dehydration-cyclization reaction.[1] Pidotimod

contains a carboxylic acid moiety (on the thiazolidine ring) and a lactam nitrogen (on the

pyroglutamic acid ring).[1] Under specific stress conditions—typically acidic environments, high

heat, or the presence of dehydrating coupling agents—the terminal carboxyl group attacks the

lactam nitrogen, closing a third ring.[1]
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Mechanistic Pathway[1]
Activation: The carboxylic acid of Pidotimod is activated (protonated or activated by coupling

reagents like DCC/EDC during synthesis).[1]

Nucleophilic Attack: The amide nitrogen of the pyroglutamic lactam (though typically non-

nucleophilic) attacks the activated carbonyl.[1] This is facilitated by the conformational

proximity in the dipeptide-like structure.[1]

Elimination: Water is eliminated, forming a stable 6-membered imide ring fused between the

two 5-membered rings.[1]

Pathway Visualization
The following diagram illustrates the transformation from Pidotimod to Impurity Y.
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Figure 1: Reaction pathway showing the intramolecular dehydration of Pidotimod to form the

tricyclic Impurity Y.[1]

Analytical Characterization
Detecting Impurity Y requires a specific chromatographic approach because its polarity differs

significantly from Pidotimod.[1]

Polarity & Elution Logic
Pidotimod: Contains a free carboxylic acid (-COOH) and a polar amide.[1] It is acidic and

polar.[1]
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Impurity Y: The carboxylic acid is consumed to form the imide ring.[1] The molecule loses its

ionizable acidic proton and becomes significantly less polar (hydrophobic).[1]

Chromatographic Behavior: In Reverse-Phase HPLC (RP-HPLC) using a C18 column,

Impurity Y will display a higher Relative Retention Time (RRT > 1.0) compared to Pidotimod.

[1] It elutes later due to increased interaction with the stationary phase.[1]

Recommended HPLC Protocol
This protocol is designed to separate the polar parent drug from the non-polar tricyclic impurity.

[1]

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase A
Phosphate Buffer (pH 2.[1]5) – Suppresses

ionization of residual acids

Mobile Phase B Acetonitrile (ACN)

Gradient
0-5 min: 5% B (Isocratic)5-25 min: 5% → 60% B

(Linear)25-30 min: 60% B (Wash)

Flow Rate 1.0 mL/min

Detection
UV at 210 nm or 220 nm (Amide/Imide

absorption)

Target RRT
Pidotimod: ~1.0 Impurity Y: ~1.5 - 2.0 (varies by

gradient slope)

Mass Spectrometry (LC-MS)
Pidotimod [M+H]+: m/z 245.09[1]

Impurity Y [M+H]+: m/z 227.08

Identification Key: A mass shift of -18 Da (loss of water) relative to the parent peak confirms

the cyclization structure.[1]
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Control Strategy & Limits
To maintain pharmaceutical quality, Impurity Y must be controlled at the synthesis and

purification stages.[1]

Critical Process Parameters (CPPs)
Temperature Control: Avoid excessive heating (>50°C) during the final acidification or drying

steps, as thermal energy drives the dehydration cyclization.[1]

pH Management: Prolonged exposure to strong acidic conditions promotes the protonation

of the carbonyl, accelerating the nucleophilic attack.[1]

Coupling Reagents: During the synthesis of Pidotimod (coupling L-pyroglutamic acid to L-

thiazolidine-4-carboxylic acid), ensure complete hydrolysis of any activated esters. Residual

activated species will spontaneously cyclize to Impurity Y.[1]

Regulatory Limits (General ICH Q3B)
Reporting Threshold: > 0.05% or 0.10% (depending on dose)

Identification Threshold: > 0.10% or 0.20%

Qualification Threshold: > 0.15% or 0.20%[1]

Note: As a known degradation product, specific limits should be established based on

toxicological qualification if levels exceed standard thresholds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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